Cas no 60442-34-4 (ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate)

ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Thiophenecarboxylicacid, 2-[(2-chloroacetyl)amino]-4,5-dimethyl-, ethyl ester
- 2-(2-CHLORO-ACETYLAMINO)-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
- ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- 2,9-DICARBOXY-1,10-PHENANTHROLINE
- ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
- ethyl 2-(2-chloroacetylamino)-4,5-dimethylthiophene-3-carboxylate
- ALBB-002216
- BBL008428
- VS-01908
- F1142-1360
- DTXSID90358749
- EN300-01503
- Z56889103
- STK207826
- ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate
- ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- 60442-34-4
- AKOS000266864
- MFCD00297823
- DB-053617
- UPCMLD0ENAT0514-2961:001
- 2-(2-Chloroacetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
- 2-(2-chloroacetylamino)-4,5-dimethylthiophene-3-carboxylic acid ethyl ester
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- MDL: MFCD00297823
- インチ: InChI=1S/C11H14ClNO3S/c1-4-16-11(15)9-6(2)7(3)17-10(9)13-8(14)5-12/h4-5H2,1-3H3,(H,13,14)
- InChIKey: DEYWPOMMNZZPJB-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1=C(SC(C)=C1C)NC(CCl)=O)=O
計算された属性
- せいみつぶんしりょう: 275.03800
- どういたいしつりょう: 275.0382922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 83.6Ų
じっけんとくせい
- PSA: 83.64000
- LogP: 2.79190
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM113981-100mg |
ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 95% | 100mg |
$*** | 2023-05-30 | |
Enamine | EN300-01503-1.0g |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 98% | 1.0g |
$121.0 | 2023-07-09 | |
Chemenu | CM113981-10g |
ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 95% | 10g |
$960 | 2022-09-29 | |
Life Chemicals | F1142-1360-1g |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 95% | 1g |
$135.0 | 2023-09-07 | |
TRC | B127195-25mg |
Ethyl 2-(2-Chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
Life Chemicals | F1142-1360-5g |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 95% | 5g |
$605.0 | 2023-09-07 | |
Enamine | EN300-01503-5.0g |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 98% | 5.0g |
$563.0 | 2023-07-09 | |
Enamine | EN300-01503-10.0g |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 98% | 10.0g |
$829.0 | 2023-07-09 | |
Fluorochem | 027332-1g |
2-(2-Chloro-acetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester |
60442-34-4 | 95+% | 1g |
£149.00 | 2022-03-01 | |
Enamine | EN009-7009-5g |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate |
60442-34-4 | 98% | 5g |
$563.0 | 2023-10-28 |
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylateに関する追加情報
Ethyl 2-(2-Chloroacetamido)-4,5-Dimethylthiophene-3-Carboxylate: A Comprehensive Overview
Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate, with CAS No. 60442-34-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The molecule features a thiophene ring substituted with an ethyl carboxylate group at position 3 and a 2-chloroacetamido group at position 2, along with methyl groups at positions 4 and 5. These substituents contribute to the compound's distinct chemical reactivity and physical properties.
Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of optoelectronics. The presence of the chloroacetamido group in ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate introduces additional functionality, making it a promising candidate for applications such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored the electronic properties of this compound using computational methods, revealing its potential as a semiconductor material with tunable band gaps.
The synthesis of ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the thiophene ring. This is followed by substitution reactions to introduce the desired functional groups. The use of mild reaction conditions has been shown to enhance the yield and purity of the final product, making it more suitable for large-scale production. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and environmental impact.
In terms of applications, ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate has shown promise in the field of drug delivery systems. Its ability to form stable complexes with certain bioactive molecules makes it a potential carrier for targeted drug delivery. Additionally, its biocompatibility has been tested in vitro, demonstrating minimal cytotoxicity under physiological conditions. These findings suggest that this compound could play a role in developing next-generation therapeutic agents.
Another area where this compound has garnered attention is in agricultural chemistry. Studies have indicated that ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate exhibits moderate pesticidal activity against certain crop pests. This property is attributed to its ability to disrupt key enzymatic pathways in insects while showing low toxicity to non-target organisms. Ongoing research is focused on enhancing its efficacy through structural modifications and formulation optimization.
From an environmental perspective, the degradation behavior of ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate has been investigated under various conditions. Results indicate that the compound undergoes rapid hydrolysis in aqueous environments, reducing its persistence in natural ecosystems. This characteristic is advantageous for minimizing ecological risks associated with its use in industrial and agricultural applications.
In conclusion, ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 60442-34-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of modern science and technology.
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